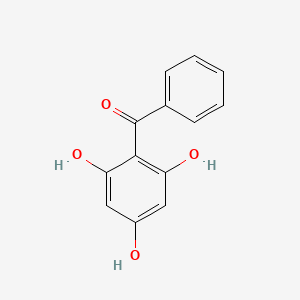

2,4,6-Trihydroxybenzophenone

説明

Structure

3D Structure

特性

IUPAC Name |

phenyl-(2,4,6-trihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-9-6-10(15)12(11(16)7-9)13(17)8-4-2-1-3-5-8/h1-7,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEXFJVZFNYXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063072 | |

| Record name | Methanone, phenyl(2,4,6-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3555-86-0 | |

| Record name | 2,4,6-Trihydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3555-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, phenyl(2,4,6-trihydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003555860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, phenyl(2,4,6-trihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, phenyl(2,4,6-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trihydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Biosynthetic Pathways of 2,4,6 Trihydroxybenzophenone

Phytochemical Occurrence in Plant Species and Families

2,4,6-Trihydroxybenzophenone, also known as phlorobenzophenone, is a naturally occurring phenolic compound. It serves as a key precursor in the biosynthesis of more complex secondary metabolites, particularly xanthones. frontiersin.orgnih.gov Its presence has been documented across several plant families, most notably Clusiaceae, Hypericaceae, and Gentianaceae. frontiersin.orgmdpi.commdpi.com

The compound is often found not as a free aglycone but as a component of glycosides. It is the most common aglycon for O-glycosides of trioxygenated benzophenones. mdpi.comencyclopedia.pub For instance, Garcimangosone D, the first O-glycoside of this compound to be isolated, was discovered in the fruits of Garcinia mangostana (Mangosteen). mdpi.comencyclopedia.pub Other examples include C-glycosides like malaferin A from Malania oleifera and di-C-glycosides such as arrilanin G from Polygala rillate. mdpi.com

The following table summarizes the documented occurrence of this compound and its glycosidic forms in various plant species.

| Plant Family | Plant Species | Compound Form | Reference(s) |

| Clusiaceae | Garcinia mangostana | O-glycoside (Garcimangosone D) | mdpi.com, encyclopedia.pub |

| Hypericaceae | Hypericum perforatum | Aglycone | biosynth.com |

| Asteraceae | Helichrysum triplinerve | Aglycone | encyclopedia.pub |

| Asteraceae | Leontonyx squarrosus | Alkyloxy derivative | mdpi.com |

| Olacaceae | Malania oleifera | C-glycoside (Malaferin A) | mdpi.com |

| Polygalaceae | Polygala rillate | di-C-glycoside (Arrilanin G) | mdpi.com |

| Polygalaceae | Polygala tricornis | O-bioside (Tricornoside A) | encyclopedia.pub |

| Rosaceae | Pyracantha fortuneana | O-biosides (Pyrafortunoside B & C) | encyclopedia.pub |

| Piperaceae | Piper wallichii | O-bioside (Piperwallioside A) | encyclopedia.pub |

Enzymatic Mechanisms of Biosynthesis: Benzophenone (B1666685) Synthase and Related Enzymes

The biosynthesis of this compound is a multi-step enzymatic process, with Benzophenone Synthase (BPS) playing the central role. BPS is a type III polyketide synthase (PKS) that catalyzes the key condensation and cyclization reaction. frontiersin.orgebi.ac.uk The enzyme facilitates the formation of the C13 skeleton of benzophenones from simple precursors. ebi.ac.uk

Benzophenone Synthase exhibits a notable substrate preference, which is crucial for the specific formation of this compound.

Preferred Substrate : The primary starter substrate for BPS is benzoyl-CoA. ebi.ac.uknih.gov The enzyme catalyzes the iterative condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA. ebi.ac.uknih.gov It shows a distinct inability to utilize activated cinnamic acids, such as p-coumaroyl-CoA, as starter molecules. ebi.ac.uknih.gov

Structural Basis for Specificity : The crystal structure of BPS from Garcinia mangostana (GmBPS) has provided significant insights into its catalytic function and substrate specificity. nih.govresearchgate.net Specific amino acid residues within the active site, including Met264, Tyr266, and Gly339, are critical for creating a binding pocket that preferentially accommodates benzoyl-CoA over other potential substrates. nih.govresearchgate.netresearchgate.net Other key residues, such as Thr133 and Ala257, are involved in the polyketide chain elongation and the initiation/cyclization reaction, respectively. nih.gov

Enzyme Structure : BPS functions as a homodimer, with each subunit having a molecular mass of approximately 42.8 kDa. ebi.ac.uk

The table below details the key enzymes involved in the core biosynthesis of this compound.

| Enzyme | Abbreviation | EC Number | Function | Source Organism (Example) | Reference(s) |

| Benzoate-CoA Ligase | BZL / BadA | 6.2.1.25 | Catalyzes the formation of benzoyl-CoA from benzoate (B1203000) and CoA. | Cudrania tricuspidata / Rhodopseudomonas palustris | nih.gov, nih.gov |

| Benzophenone Synthase | BPS | 2.3.1.220 | Catalyzes the condensation of benzoyl-CoA with three malonyl-CoA units to form this compound. | Garcinia mangostana / Hypericum androsaemum | nih.gov, ebi.ac.uk, qmul.ac.uk |

| Benzophenone 3'-hydroxylase | B3'H | N/A | Hydroxylates this compound to produce 2,3',4,6-tetrahydroxybenzophenone. | Cudrania tricuspidata | nih.gov |

The biosynthetic pathway to this compound typically begins with the shikimate pathway, which provides the aromatic precursor L-phenylalanine. frontiersin.org

Formation of Benzoic Acid : In families like Hypericaceae, L-phenylalanine is converted through a series of steps to benzoic acid. frontiersin.org

Activation to Benzoyl-CoA : Benzoic acid is then activated to its coenzyme A thioester, benzoyl-CoA. This reaction is catalyzed by benzoate-CoA ligase (BZL). nih.gov

Downstream Modification : this compound is a crucial intermediate that can be further modified by other enzymes. For example, cytochrome P450 monooxygenases like benzophenone 3'-hydroxylase (B3'H) can hydroxylate the molecule to form derivatives such as 2,3',4,6-tetrahydroxybenzophenone, which is a direct precursor for xanthone (B1684191) biosynthesis. nih.govcas.cnacs.org

Substrate Specificity and Catalytic Function of Benzophenone Synthase

Microbial Biotransformation and Synthetic Biology Approaches for this compound Production

Harnessing microbial systems for the production of plant secondary metabolites offers a promising and sustainable alternative to traditional methods. mdpi.com Synthetic biology and metabolic engineering provide powerful tools to reconstruct the biosynthetic pathway of this compound in microbial hosts. nih.gov

The production of this compound has been successfully demonstrated in several heterologous hosts by introducing the necessary plant-derived genes.

Escherichia coli : Engineered E. coli has emerged as a workhorse for biotransformation. nih.gov By co-expressing a benzoate-CoA ligase (e.g., BadA from Rhodopseudomonas palustris) and a benzophenone synthase (e.g., GmBPS from Garcinia mangostana), researchers have created an artificial pathway. nih.govmdpi.comnih.gov This engineered strain can convert exogenously supplied sodium benzoate into this compound, which is then excreted into the culture medium. nih.govnih.gov

Saccharomyces cerevisiae : The yeast S. cerevisiae has also been utilized as a chassis for producing this compound. nih.gov One study reported the production of approximately 450 µg/L of this compound by expressing the relevant biosynthetic genes and supplementing the culture with benzoate. researchgate.net

Nicotiana benthamiana : This plant has been used as a transient expression system to functionally characterize the enzymes of the pathway, including those from Cudrania tricuspidata, and to establish a preliminary heterologous synthesis system. nih.gov

The core strategy for microbial production of this compound involves creating a functional biosynthetic pathway and ensuring an adequate supply of precursors.

Pathway Reconstruction : The primary approach is the co-expression of a benzoate-CoA ligase and a benzophenone synthase. nih.govnih.gov This two-enzyme system effectively channels a simple, inexpensive substrate like benzoate into the desired product. nih.gov

Precursor Supply : The engineered pathway relies on the host's endogenous metabolism to supply malonyl-CoA, a key building block derived from fatty acid synthesis. mdpi.comnih.gov The other precursor, benzoate, is typically fed to the culture medium. nih.gov

Future Developments : This foundational system for producing this compound can be expanded. By incorporating additional genes, such as those encoding hydroxylases, methyltransferases, or prenyltransferases, it is possible to produce a wide array of more complex and potentially more valuable benzophenone and xanthone derivatives. nih.govacs.org The use of in silico tools for product identification, such as SIRIUS, has also proven valuable in these metabolic engineering efforts. mdpi.com

Chemical Synthesis and Derivatization Strategies for 2,4,6 Trihydroxybenzophenone and Its Analogs

Established Chemical Synthetic Routes and Methodological Advancements

The construction of the 2,4,6-trihydroxybenzophenone scaffold primarily relies on well-established electrophilic aromatic substitution reactions. Methodological advancements have focused on improving yields, simplifying procedures, and expanding the scope to accommodate the synthesis of complex derivatives.

Friedel-Crafts Acylation Methodologies

The most prevalent method for synthesizing this compound is through Friedel-Crafts acylation. sigmaaldrich.com This reaction involves the acylation of an electron-rich aromatic ring, such as phloroglucinol (B13840) (1,3,5-trihydroxybenzene), with an acylating agent, typically benzoyl chloride or benzoic acid, in the presence of a Lewis acid catalyst. saskoer.ca The Lewis acid, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), activates the acylating agent, forming a reactive acylium ion that then attacks the phloroglucinol ring. saskoer.cagoogle.com

One common approach involves the direct condensation of benzoic acid and phloroglucinol using a catalyst like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which has been reported to produce the target compound with a 60% yield. unram.ac.id An alternative two-step method includes the initial Friedel-Crafts acylation of 1,3,5-trimethoxybenzene (B48636) with benzoyl chloride using AlCl₃, followed by a demethylation step to yield this compound. ukzn.ac.za Protecting the hydroxyl groups as methyl ethers prevents unwanted side reactions and can improve the efficiency of the acylation step.

Table 1: Examples of Friedel-Crafts Acylation for Benzophenone (B1666685) Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Phloroglucinol | Benzoic Acid | Eaton's Reagent | This compound | unram.ac.id |

| 1,3,5-Trimethoxybenzene | Benzoyl Chloride | AlCl₃ in DCM, then demethylation | This compound | ukzn.ac.za |

| O,O,O-tris(trimethylsilyl)phloroglucinol | 2,4-Dichlorobenzoyl Chloride | Stannic Chloride | 2,4,6-Trihydroxy-2',4'-dichlorobenzophenone | google.com |

| Resorcinol (B1680541) | Benzoyl Chloride | Not specified | 2,4-Dihydroxybenzophenone |

Multi-step Synthetic Sequences for Complex Analogs

The synthesis of more complex analogs, such as those found in nature, often requires multi-step sequences. figshare.com These sequences typically begin with the creation of the core this compound structure, which is then subjected to further modifications. An efficient and convenient synthetic sequence reported for biologically active prenylated and geranylated benzophenones involves four key steps: methylation, Friedel-Crafts acylation, demethylation, and finally, geranylation or prenylation. tandfonline.comchemfaces.com

This strategy allows for the controlled introduction of various substituents. For instance, fluorinated analogs of prenylated and geranylated benzophenones have been prepared using an improved synthetic route that relies on Friedel-Crafts acylation and subsequent electrophilic aromatic substitution reactions. ukzn.ac.za The synthesis of complex polycyclic polyprenylated acylphloroglucinols (PPAPs) is also proposed to originate from the tetra-prenylation and dearomatization of a this compound precursor. rsc.org These multi-step approaches are crucial for creating libraries of compounds for structure-activity relationship studies. rsc.org

Directed Derivatization for Structure-Function Exploration

Once the this compound core is synthesized, its three hydroxyl groups and the electron-rich aromatic ring serve as handles for directed derivatization. These modifications are essential for exploring how different functional groups influence the biological activity of the molecule.

Alkylation and Acylation Reactions on Hydroxyl Groups

The phenolic hydroxyl groups of this compound are reactive sites for alkylation and acylation. Alkylation, such as methylation, is often used as a protective strategy during multi-step synthesis. tandfonline.com Acetylation of the hydroxyl groups with acetic anhydride (B1165640) can also be performed. google.com For analytical purposes, derivatization of hydroxyl groups via silylation is a common technique. researchgate.net

In the context of creating bioactive analogs, O-alkylation with larger groups is also employed. For example, O-prenylation and O-geranylation reactions lead to the formation of ether linkages at the hydroxyl positions. ukzn.ac.za The synthesis of vismiaphenone A, a naturally occurring benzophenone, involves a key step where 2,4,6-trihydroxy-3,5-diprenylbenzophenone is reacted with p-toluenesulfonyl chloride (tosylation), an acylation reaction on the hydroxyl groups, followed by methylation and detosylation. oup.com

Prenylation and Geranylation for Polyisoprenylated Benzophenone Synthesis

The introduction of isoprenoid side chains, such as prenyl (a five-carbon unit) and geranyl (a ten-carbon unit) groups, is a critical derivatization strategy, as many naturally occurring benzophenones are polyisoprenylated. scielo.brscielo.br These modifications often enhance biological activity. scielo.br The synthesis of these analogs involves the electrophilic substitution of the this compound core with prenyl or geranyl halides (e.g., prenyl bromide) or alcohols (e.g., 2-methyl-3-buten-2-ol). ukzn.ac.zaoup.com

These reactions can result in C-alkylation, where the isoprenoid group attaches directly to a carbon atom of the aromatic ring, or O-alkylation on a hydroxyl group. ukzn.ac.za For example, the prenylation of this compound with 2-methyl-3-buten-2-ol (B93329) in the presence of boron trifluoride etherate yields a mixture of products, including the C-diprenylated 2,4,6-trihydroxy-3,5-diprenylbenzophenone as well as O-prenylated derivatives. oup.com Synthetic strategies have been developed to produce a range of analogs, including mono-, di-, tri-, and even tetra-prenylated and geranylated benzophenones, by carefully controlling reaction conditions and stoichiometry. ukzn.ac.za

Table 2: Selected Synthesized Prenylated and Geranylated Analogs of this compound

| Parent Compound | Derivatization Reagent | Product Name | Reference |

|---|---|---|---|

| This compound | Prenyl Bromide | 3-Prenyl-2,4,6-trihydroxybenzophenone | tandfonline.comchemfaces.com |

| This compound | Geranyl Bromide | 3-Geranyl-2,4,6-trihydroxybenzophenone | figshare.comtandfonline.com |

| This compound | 2-Methyl-3-buten-2-ol | 2,4,6-Trihydroxy-3,5-diprenylbenzophenone | oup.com |

| 3-Fluorobenzoyl chloride (via multi-step synthesis) | Prenyl Bromide | (3-Fluorophenyl)[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]methanone | ukzn.ac.za |

| 3-Fluorobenzoyl chloride (via multi-step synthesis) | Geranyl Bromide | Monogeranylated 3-fluorobenzophenone | ukzn.ac.za |

Chemoenzymatic Synthesis Approaches

As an alternative to purely chemical synthesis, which can require harsh conditions and generate hazardous waste, chemoenzymatic methods are emerging as a more environmentally friendly approach. nih.gov These strategies leverage the high specificity of enzymes to catalyze key steps in a synthetic pathway.

A notable development is the production of this compound using engineered Escherichia coli. nih.govresearchgate.net In this whole-cell biotransformation system, an artificial metabolic pathway is constructed. The process starts with a simple and inexpensive substrate, sodium benzoate (B1203000). nih.gov The engineered bacterium co-expresses two key enzymes: benzoate-CoA ligase (BadA) from Rhodopseudomonas palustris and benzophenone synthase (BPS) from Garcinia mangostana. nih.govresearchgate.net The BadA enzyme first activates benzoate to benzoyl-CoA. nih.gov Subsequently, the BPS, a type III polyketide synthase, catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA (an endogenous metabolite in E. coli) to form this compound. nih.govebi.ac.ukfrontiersin.org

This chemoenzymatic approach represents an initial but significant step towards the sustainable and scalable production of this important benzophenone intermediate, which can then be used as a precursor for further chemical derivatization to create a wide range of analogs. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies in 2,4,6 Trihydroxybenzophenone Research

Elucidation of Molecular Structure through High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for the definitive confirmation of the molecular structure of 2,4,6-Trihydroxybenzophenone. These methods probe the atomic and electronic environments within the molecule, offering a detailed structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular skeleton.

Table 1: Representative ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O | 194.82 |

| Ar-C4' | 162.0 |

| Ar-C4 | 161.1 |

| Ar-C2, C6 | 158.6 |

| Ar-C2', C6' | 131.9 |

| Ar-C1' | 131.0 |

| Ar-C3', C5' | 115.1 |

| Ar-C1 | 106.9 |

| Ar-C3, C5 | 94.7 |

| Note: Data obtained from a study on a related compound, 2,4,4',6-tetrahydroxybenzophenone, in DMSO-D6, which provides a close approximation of the expected shifts for the trihydroxy-substituted ring. doi.org |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Structural Analysis

Vibrational and electronic spectroscopy provide complementary information for structural analysis. Infrared (IR) spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated system.

IR spectra of this compound, typically recorded using a KBr wafer technique, would show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups. nih.gov UV-Vis spectroscopy, often used to determine the maximum wavelength of absorption (λmax), is also employed to quantify the compound in various applications. unram.ac.id

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Feature | Reported Value/Technique |

| Infrared (IR) Spectroscopy | Functional Group Vibrations | Characterized using FTIR. unram.ac.id Technique often involves KBr wafer. nih.gov |

| UV-Vis Spectroscopy | Electronic Transitions (λmax) | Used for characterization and to determine SPF values in solution. unram.ac.id |

Chromatographic and Mass Spectrometric Analytical Methodologies for Detection and Quantification

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, detection, and quantification of this compound, even in complex mixtures. These methods offer high sensitivity and selectivity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a widely used technique for the analysis of this compound. nih.govnih.gov It combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. In a typical analysis, the compound is first separated on a chromatographic column and then ionized, commonly using electrospray ionization (ESI), before being detected by the mass spectrometer. High-resolution LC-ESI-QTOF-MS/MS has been effectively used to identify and confirm the presence of this compound in biological samples. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool for the analysis of this compound. nih.gov In this technique, the sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer for detection. Experimental data for this compound using a GC-EI-TOF (Gas Chromatography-Electron Ionization-Time of Flight) instrument has been documented. nih.gov

Table 3: GC-MS Data for this compound

| Parameter | Value/Description |

| Instrument Type | GC-EI-TOF |

| Ionization Mode | Positive |

| Top 5 Peaks (m/z) | 431, 105, 432, 433, 430 |

| Source: MassBank of North America (MoNA) via PubChem. nih.gov Note: The high m/z values suggest the analysis may have been performed on a derivatized form of the compound. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the fragmentation pattern of a molecule. nih.govnih.gov In an MS/MS experiment, a specific precursor ion is selected and then fragmented, and the resulting product ions are analyzed. This fragmentation pattern serves as a highly specific fingerprint for the compound.

For this compound, high-resolution LC-ESI-QTOF-MS/MS analysis in negative ionization mode has been used to study its fragmentation. mdpi.com The precursor ion [M-H]⁻ at an m/z of approximately 229.05 is selected and fragmented, yielding characteristic product ions. mdpi.comresearchgate.net

Table 4: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound ([M-H]⁻)

| Precursor Ion (m/z) | Collision Energy (CID) | Major Product Ions (m/z) |

| ~229.05 | 35 eV | 185, 161, 151, 145 |

| Source: Data from biotransformation studies using high-resolution LC-ESI-QTOF-MS/MS. nih.govmdpi.com |

Application in Metabolomics and Metabolic Engineering Research

The study of this compound and its derivatives within biological systems has been significantly advanced by the integration of metabolomics and metabolic engineering approaches. These disciplines leverage sophisticated analytical techniques and computational tools to identify and quantify metabolites, as well as to design and optimize biological systems for the production of desired compounds.

In Silico Tools for Structural Annotation and Metabolite Identification

In the realm of metabolomics and metabolic engineering, the unambiguous identification of compounds is paramount. When investigating the biotransformation of substrates into this compound, particularly in engineered microbial systems where product yields may be low, in silico tools are indispensable for structural annotation. nih.gov These computational methods analyze mass spectrometry data to predict molecular formulas and elucidate chemical structures, often overcoming the limitations of traditional techniques like NMR which require larger quantities of pure compounds. nih.gov

One prominent application of these tools was in a study where Escherichia coli was engineered to produce this compound from benzoate (B1203000). nih.gov High-resolution liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS/MS) was used to detect the target metabolite. nih.govnih.gov The resulting mass spectral data was then processed using a combination of in silico tools to confirm the identity of the product. nih.govnih.gov

A key software suite employed in this research is SIRIUS , which is designed to determine the molecular formula of a query compound from its tandem mass spectra. nih.govmdpi.com SIRIUS was used to analyze the experimental mass spectra of the putative this compound. nih.gov Based on a high-resolution isotopic analysis, it successfully elucidated the molecular formula as C₁₃H₁₀O₄, which is consistent with that of this compound. nih.gov

To further refine the structural identification, SIRIUS is often integrated with other services like CSI:FingerID . nih.govnih.gov CSI:FingerID compares the fragmentation pattern of the unknown compound against vast spectral libraries and predicts a structure. nih.gov In the case of the engineered E. coli product, CSI:FingerID revealed a perfect match with this compound among numerous potential candidates. nih.gov The platform can also predict the presence of specific substructures, such as the A and B ring systems characteristic of the benzophenone (B1666685) skeleton. nih.gov Another integrated tool, CANOPUS , provides further classification of the compound based on its predicted structure. nih.gov The use of these tools is a common strategy in metabolomics for the structural elucidation of unknown metabolites. mdpi.com

Table 1: In Silico Tools for this compound Identification

| Tool/Service | Function | Application in this compound Research | Reference |

|---|---|---|---|

| SIRIUS | Predicts molecular formula from tandem mass spectra. | Used to determine the molecular formula of the biotransformed product as C₁₃H₁₀O₄ from high-resolution mass spectrometry data. | nih.govmdpi.com |

| CSI:FingerID | Annotates chemical structures by matching fragmentation patterns. | Confirmed the identity of the query metabolite as this compound by matching its MS/MS spectrum against structural databases. | nih.govnih.gov |

| CANOPUS | Provides compound classification based on predicted structure. | Used in conjunction with SIRIUS and CSI:FingerID to provide deeper details on the chemical class of the identified metabolite. | nih.gov |

Monitoring of Biotransformation Products in Engineered Systems

Metabolic engineering offers a promising and environmentally friendly alternative to chemical synthesis for producing complex natural products like this compound. nih.gov A key aspect of this approach is the careful monitoring of the engineered system to detect and quantify the desired biotransformation products.

In a notable example, researchers successfully engineered Escherichia coli to transform sodium benzoate into this compound. nih.govmdpi.com This was achieved by creating an artificial pathway through the co-expression of two key enzymes: benzoate-CoA ligase (BadA) from Rhodopseudomonas palustris and benzophenone synthase (BPS) from Garcinia mangostana. nih.gov The engineered E. coli accepted benzoate as a substrate, which was first converted to benzoyl-CoA by BadA. nih.gov Subsequently, the benzophenone synthase catalyzed the condensation of benzoyl-CoA with endogenous malonyl-CoA to form this compound. nih.gov

The monitoring of this biotransformation was conducted using high-resolution LC-ESI-QTOF-MS/MS. nih.govnih.gov This powerful analytical technique allowed for the specific identification of this compound produced by the engineered clones. nih.gov An important finding from the monitoring process was that the product was efficiently secreted into the culture medium. nih.govresearchgate.net Quantitative analysis of the total ion chromatograms indicated that the concentration of this compound in the culture medium was approximately 10.28 times higher than that found within the cell pellets. nih.gov This efficient excretion is advantageous for downstream processing, as it simplifies product recovery. mdpi.com The control strains containing an empty vector did not show any product formation, confirming that the production was directly linked to the engineered pathway. nih.gov

Table 2: Research Findings on Monitoring this compound Biotransformation

| Parameter | Description | Finding | Reference |

|---|---|---|---|

| Engineered System | Host Organism | Escherichia coli BL21(DE3)pLysS | nih.govnih.gov |

| Expressed Enzymes | Benzoate-CoA ligase (BadA), Benzophenone synthase (GmBPS) | nih.gov | |

| Biotransformation | Fed Substrate | Sodium Benzoate | nih.govmdpi.com |

| Intermediate | Benzoyl-CoA | nih.gov | |

| Final Product | This compound | nih.gov | |

| Monitoring | Analytical Method | High-Resolution LC-ESI-QTOF-MS/MS | nih.govnih.gov |

| Product Localization | Primarily excreted into the culture medium. | nih.govresearchgate.net |

Theoretical and Computational Investigations of 2,4,6 Trihydroxybenzophenone

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of 2,4,6-trihydroxybenzophenone.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) calculations have been utilized to investigate the molecular properties of this compound and its derivatives. These computational methods provide valuable information on parameters such as dipole moment, polarizability, proton affinity, and ionization energy. researchgate.net For instance, the B3LYP/6-311++G(d,p) level of theory is a common method for computing these molecular parameters. researchgate.net Such data is crucial for understanding the reactivity and thermodynamic stability of the molecule and for developing analytical methods for its detection. researchgate.netnih.gov

| Property | Description | Relevance |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | Influences intermolecular interactions and solubility. |

| Polarizability | The ability of a molecule's electron cloud to be distorted by an electric field. | Affects intermolecular forces and reactivity. |

| Proton Affinity | The negative of the enthalpy change for the reaction of a molecule with a proton in the gas phase. | Indicates the basicity of the molecule. |

| Ionization Energy | The minimum energy required to remove an electron from a gaseous atom or molecule. | Relates to the molecule's ability to undergo oxidation. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comscirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter in determining a molecule's reactivity. numberanalytics.com A smaller gap generally indicates higher reactivity. numberanalytics.com

Computational analyses, including FMO distribution, can elucidate the reactive sites of molecules like this compound. acs.org The symmetry and overlap of these frontier orbitals are crucial in determining the feasibility and outcome of chemical reactions. numberanalytics.com For example, in the context of pericyclic reactions, FMO analysis can predict whether a reaction is thermally or photochemically allowed. imperial.ac.uk

Molecular Docking and Enzyme-Substrate Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for studying how this compound interacts with the enzymes responsible for its biosynthesis.

Simulation of Benzophenone (B1666685) Synthase and Substrate Interactions

Benzophenone synthase (BPS) is a key enzyme that catalyzes the formation of this compound from benzoyl-CoA and three molecules of malonyl-CoA. nih.govtu-braunschweig.demdpi.com Molecular docking simulations have been performed to understand how the product, this compound, binds within the active site of BPS. nih.gov For example, in a study using AutoDock Vina, the docked conformation of this compound in the active site of Garcinia mangostana BPS (GmBPS) showed a binding free energy of -8.1 kcal/mol. nih.gov These simulations, often visualized with software like PyMOL, provide a static picture of the enzyme-product complex. nih.gov

Active Site Characterization and Binding Affinity Prediction

Crystallographic and docking studies of BPS have identified key amino acid residues that are crucial for substrate binding and catalysis. nih.govnih.gov In GmBPS, residues such as Met264, Tyr266, and Gly339 are proposed to significantly impact the substrate-binding specificity of the active site. nih.govnih.gov Specifically, Met264 and Tyr266 are oriented to accommodate the this compound product. nih.govnih.gov Gly339 provides minimal steric hindrance, allowing for the accommodation of the extended substrate. nih.govnih.gov Furthermore, Thr133 is suggested to facilitate the elongation of the polyketide chain, and Ala257 may help in the initiation and cyclization reactions. nih.govnih.gov

Homology modeling has also been used to study the active site of BPS from other organisms, such as Hypericum androsaemum. nih.govresearchgate.net These models have been instrumental in rationalizing how mutations, like the T135L substitution, can dramatically alter the enzyme's product specificity, converting it into a phenylpyrone synthase. nih.govresearchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools to investigate the step-by-step sequence of chemical reactions, known as the reaction mechanism. In the biosynthesis of this compound, BPS, a type III polyketide synthase (PKS), catalyzes the iterative condensation of a starter molecule, benzoyl-CoA, with three extender units of malonyl-CoA. nih.govtu-braunschweig.denih.gov This process involves a series of decarboxylative Claisen condensations to form a linear tetraketide intermediate. nih.gov This intermediate is then cyclized through an intramolecular Claisen condensation to yield the final product, this compound. nih.gov

Further transformations of this compound, such as hydroxylation and subsequent cyclization to form xanthones, are often catalyzed by cytochrome P450 enzymes. tu-braunschweig.dedoi.org Computational studies, including homology modeling and quantum mechanics/molecular mechanics (QM/MM) calculations, have been employed to understand the mechanisms of these P450-catalyzed reactions. acs.org These studies can reveal how the enzyme environment influences the reaction's regioselectivity, for example, in directing cyclization to different positions on the benzophenone core. tu-braunschweig.deacs.org

Reactivity and Degradation Mechanisms of 2,4,6 Trihydroxybenzophenone

Fundamental Chemical Transformations: Oxidation, Reduction, and Substitution Reactions

The chemical behavior of 2,4,6-Trihydroxybenzophenone is largely dictated by the functional groups present: three hydroxyl groups on one aromatic ring (A-ring) and a carbonyl bridge to a second, unsubstituted phenyl ring (B-ring). These features allow for a range of chemical transformations.

Oxidation: The electron-rich A-ring, activated by three hydroxyl groups, makes the compound susceptible to oxidation. In the presence of oxidizing agents or even air, oxidation can occur. While specific studies on this compound are limited, analogous hydroxybenzophenones are known to be oxidized by agents like potassium permanganate (B83412) or hydrogen peroxide, leading to the formation of quinone-type structures. This reactivity is significant in biological contexts and during oxidative degradation processes.

Reduction: The carbonyl group of the benzophenone (B1666685) structure can be targeted by reducing agents. Reagents such as sodium borohydride (B1222165) or lithium aluminum hydride can reduce the ketone to a secondary alcohol, yielding (2,4,6-trihydroxyphenyl)(phenyl)methanol. This transformation is a standard reaction for ketones and highlights a key reactive site within the molecule.

Substitution: The A-ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the three hydroxyl groups. The electron density is highest at the carbons ortho and para to the hydroxyl groups (positions 3 and 5).

Prenylation: A notable substitution reaction is prenylation (or geranylation), a Friedel-Crafts type alkylation where a prenyl group is added to the aromatic ring. mdpi.comresearchgate.net This reaction is of significant biological importance as it is a key step in the biosynthesis of many naturally occurring bioactive compounds, such as polyprenylated benzophenones. mdpi.comnih.govscielo.br The reaction typically occurs at the C3 or C5 position. scielo.br

Other Substitutions: The compound can undergo other electrophilic substitution reactions, such as halogenation or nitration, where substituents replace hydrogen atoms on the highly activated A-ring.

| Reaction Type | Reagent/Condition | Reactive Site | Primary Product Type | Reference |

|---|---|---|---|---|

| Oxidation | Oxidizing agents (e.g., KMnO₄, H₂O₂) | Hydroxylated A-ring | Quinone derivatives | |

| Reduction | Reducing agents (e.g., NaBH₄, LiAlH₄) | Carbonyl group | Secondary alcohol ((2,4,6-trihydroxyphenyl)(phenyl)methanol) | |

| Electrophilic Substitution (Prenylation) | Prenyl donor (e.g., prenyl bromide) | A-ring (C3/C5 positions) | Prenylated 2,4,6-trihydroxybenzophenones | mdpi.comscielo.br |

| Electrophilic Substitution (General) | Halogens, Nitrating agents | A-ring | Substituted derivatives |

Photochemical and Catalytic Degradation Pathways

While many benzophenone-type UV filters are designed to be photostable, they are not inert and can undergo degradation, particularly through advanced oxidation processes (AOPs). mdpi.comsemanticscholar.org Research on the specific degradation of this compound is less extensive than for other isomers like Benzophenone-3 (BP-3) or 2,4,4'-Trihydroxybenzophenone (2,4,4'-HBP). However, the principles derived from these related compounds provide a strong basis for predicting its behavior.

Degradation is often initiated by highly reactive species, such as hydroxyl radicals (•OH), which can be generated photochemically (e.g., UV/H₂O₂) or through catalysis. mdpi.comresearchgate.net The primary degradation pathways for hydroxybenzophenones typically involve:

Hydroxylation: Addition of further hydroxyl groups to the aromatic rings. nih.gov

C-C Bond Cleavage: Scission of the bond between the carbonyl group and one of the aromatic rings. nih.gov

Ring Opening: Cleavage of the aromatic ring structure, leading to the formation of smaller, aliphatic molecules. nih.gov

Polymerization: Formation of dimerized or polymerized products. nih.gov

Synergistic Degradation Mechanisms

The efficiency of degradation can be significantly enhanced through synergistic mechanisms, where multiple processes work in concert. Advanced Oxidation Processes (AOPs) are prime examples of this synergy. For instance, the combination of UV radiation with an oxidant like hydrogen peroxide (H₂O₂), persulfate (PS), or a photocatalyst like titanium dioxide (TiO₂) generates a high concentration of reactive oxygen species (ROS). mdpi.comresearchgate.net

Studies on related benzophenones demonstrate the power of synergy. The degradation of 2,4,4'-HBP was significantly more effective in a combined system of carbon quantum dots, ferrate, and visible light (99.9% degradation) compared to the individual components. acs.org Similarly, combining ultrasound with an electro-Fenton process has been shown to accelerate the degradation of BP-3 by increasing the production of hydroxyl radicals. acs.org These synergistic approaches, which enhance the generation of reactive species, are expected to be effective for the degradation of this compound as well.

Identification of Reaction Intermediates and Degradation Products

Identifying the byproducts of degradation is key to understanding the reaction mechanism. Based on pathways observed for other hydroxybenzophenones, the degradation of this compound can be expected to produce a series of intermediates before eventual mineralization to CO₂ and H₂O. mdpi.comtaylorandfrancis.com

During the degradation of BP-1 (2,4-dihydroxybenzophenone), identified intermediates included further hydroxylated products like 2,2',4-trihydroxybenzophenone (B1594374) and simpler phenolic compounds such as resorcinol (B1680541) and phenol, as well as ring-opened products like acetic and formic acid. mdpi.com The degradation of 2,4,4'-HBP was found to involve cleavage of the C-C bridge and polymerization, leading to at least 10 different intermediates, including dimers. nih.gov Therefore, the degradation of this compound would likely proceed through similar intermediates.

| Reaction Pathway | Potential Intermediate/Product Type | Example from Analogous Compounds |

|---|---|---|

| Hydroxylation | Poly-hydroxylated benzophenones | 2,2',4,4-tetrahydroxybenzophenone (from BP-1) mdpi.com |

| C-C Bond Cleavage | Simpler phenols and benzoic acids | Resorcinol, Phenol, Benzaldehyde mdpi.com |

| Polymerization/Coupling | Dimerized products | Dimers of 2,4,4'-HBP nih.gov |

| Ring Opening | Aliphatic carboxylic acids | Acetic acid, Formic acid mdpi.com |

| Mineralization | Inorganic compounds | CO₂, H₂O taylorandfrancis.com |

Mechanistic Insights into Reactive Species Generation and Consumption

The degradation of this compound is driven by the generation and subsequent reaction of various reactive species. The nature of these species depends on the specific degradation system employed.

In AOPs, the hydroxyl radical (•OH) is often the primary oxidant. researchgate.net It is a powerful and non-selective electrophile that can attack the aromatic rings of the benzophenone molecule. The high electron density of the tri-hydroxylated A-ring makes it a prime target for •OH attack. This can lead to the formation of additional hydroxylated derivatives or initiate ring cleavage. nih.gov

In systems using persulfate (S₂O₈²⁻), both sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals can be generated, particularly with thermal or catalytic activation. nih.gov Both radicals are strong oxidants, though they can exhibit different selectivities. Studies on 2,4,4'-HBP using electron paramagnetic resonance (EPR) have confirmed the contribution of both hydroxyl and sulfate radicals to the oxidation process. nih.gov

Photochemical processes can also involve other species. UV irradiation of benzophenones can generate both singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂•⁻) through Type I and Type II photosensitization mechanisms. acs.org These reactive oxygen species (ROS) can then react with the parent compound or other organic molecules present, leading to their degradation. researchgate.netacs.org The consumption of these reactive species occurs rapidly as they attack the electron-rich sites of the this compound molecule, driving its transformation into various intermediates and, ultimately, smaller, more oxidized fragments.

Advanced Materials Science Applications of 2,4,6 Trihydroxybenzophenone

Role as a Precursor in Polymer Chemistry and Coatings Development

The phenolic hydroxyl groups on 2,4,6-Trihydroxybenzophenone render it a highly effective precursor for creating polymers and specialized coatings. These hydroxyl groups provide reactive sites for incorporation into polymer chains through esterification or etherification reactions. In polymer chemistry, benzophenone (B1666685) derivatives are recognized as suitable precursors for the production of block copolymers and block condensates. google.com The ability to be integrated into a polymer backbone allows for the synthesis of materials with inherent UV-absorbing capabilities.

In coatings, this compound can be added to resin formulations to enhance their properties. google.com For instance, it can be used as a polyhydroxy compound that reacts with other components to form a cross-linked network, improving the durability and stability of the coating. Its structure is foundational to a class of UV absorbers derived from 2-hydroxybenzophenones, which are widely used to protect traditional plastics and coatings from light-induced degradation. longchangchemical.com The compound serves as a basic skeleton that can be chemically modified to yield a range of derivatives with tailored properties for specific material applications. mdpi.com

Integration into Photoresist Formulations for Lithographic Applications

In the microelectronics industry, this compound is a key component in the formulation of positive-type photoresists, which are critical for the photolithographic process of fabricating integrated circuits. iosrjournals.orgiosrjournals.org Photoresists are light-sensitive materials used to transfer a pattern from a mask to a substrate. iosrjournals.org They typically consist of a film-forming resin (often a novolac resin), a photoactive compound (PAC), and a solvent system. google.com

This compound is not typically used in its free form but serves as a polyhydroxy "ballast" molecule. google.com.na It is chemically bonded to a photosensitive moiety, most commonly a diazonaphthoquinone (DNQ) sulfonyl chloride, through an esterification reaction. iosrjournals.orggoogle.com.na This reaction creates a larger, non-polar PAC that acts as a dissolution inhibitor in the unexposed photoresist film. iosrjournals.orggoogle.com The use of polyhydroxy compounds like this compound allows for multiple DNQ groups to be attached to a single molecule, influencing the dissolution characteristics of the resist. researchgate.net

Table 1: Example of a Positive Photoresist Composition

| Component | Chemical Example | Function in Photoresist |

| Alkali-Soluble Resin | Novolac Resin (m-cresol/p-cresol formaldehyde) | Film-forming matrix, soluble in aqueous base developer. google.comgoogle.com |

| Photoactive Compound (PAC) | Ester of this compound and 1,2-Naphthoquinonediazide-5-sulfonyl chloride | Dissolution inhibitor in unexposed regions. iosrjournals.orggoogle.com.na Becomes soluble upon exposure to UV light. microchemicals.com |

| Solvent System | Acetone, Xylene, Ethyl Acetate | Dissolves resin and PAC to allow for spin-coating onto a substrate. iosrjournals.org |

| Additives (Optional) | Dyes, Adhesion Promoters | Improve film quality, control light reflection, and enhance adhesion to the substrate. google.com |

Photochemical Principles in Photoresist Design

The functionality of DNQ-novolac photoresists is based on a fundamental photochemical transformation. msu.edu The core principle is the change in solubility of the PAC upon exposure to ultraviolet (UV) radiation. microchemicals.com

Inhibition State (Unexposed): In the unexposed state, the bulky, non-polar DNQ-ester of this compound acts as a dissolution inhibitor. It reduces the dissolution rate of the acidic novolac resin in the aqueous alkaline developer solution. google.comresearchgate.net This inhibition is crucial for creating high contrast between the exposed and unexposed areas of the resist.

Photochemical Reaction (Exposed): When the photoresist is exposed to UV light (e.g., through a photomask), the DNQ moiety absorbs the photons. This absorption initiates a series of reactions, known as the Wolff rearrangement, which converts the hydrophobic DNQ into a hydrophilic indene (B144670) carboxylic acid. microchemicals.com This reaction cleaves the diazo group and results in a significant polarity change of the molecule.

This process is governed by the Grotthuss-Draper law, which states that light must be absorbed for a photochemical reaction to occur. msu.edu The Stark-Einstein law further dictates that each absorbed photon activates one molecule for the subsequent reaction. msu.edu

Influence on Dissolution Rate in Exposed Regions

The conversion of the PAC from a non-polar dissolution inhibitor to a highly soluble carboxylic acid has a dramatic effect on the dissolution rate of the photoresist film in the developer.

Unexposed Regions: The intact, non-polar PAC continues to inhibit the dissolution of the novolac resin, making these areas relatively insoluble in the alkaline developer. google.com

Exposed Regions: The newly formed indene carboxylic acid not only ceases to be an inhibitor but actively promotes the dissolution of the surrounding novolac resin. microchemicals.comacs.org The acidic product is readily soluble in the aqueous alkaline developer (such as one containing tetramethylammonium (B1211777) hydroxide, TMAH). microchemicals.com

This exposure-induced change leads to a large difference in dissolution rates between the exposed and unexposed portions of the film, with the exposed regions dissolving away much more rapidly. google.com This differential solubility allows for the precise transfer of the mask pattern to the substrate. Research on related compounds like 2,3,4-trihydroxybenzophenone (B75506) has shown that such phenolic additives can significantly accelerate the dissolution rate of the exposed resist film, thereby enhancing the lithographic contrast. acs.org The structure of the PAC, including the number and placement of the DNQ groups on the benzophenone backbone, can be tailored to optimize this dissolution behavior for high-resolution patterning. researchgate.net

Photoprotective Mechanisms in Material Stability

Beyond lithography, this compound and its derivatives are utilized for their photoprotective capabilities, acting as UV absorbers or light stabilizers in materials like plastics and coatings. longchangchemical.com The primary mechanism of photoprotection is the absorption of harmful UV radiation and the subsequent dissipation of the absorbed energy in a non-destructive manner, primarily as heat. longchangchemical.comcore.ac.uk

This process is facilitated by the specific molecular structure of 2-hydroxybenzophenones. The key feature is the hydroxyl group located ortho to the carbonyl group. This arrangement allows for the formation of a strong intramolecular hydrogen bond. Upon absorbing a UV photon, the molecule is excited to a higher energy state. It then undergoes a rapid, reversible intramolecular proton transfer, which allows the excited state energy to be efficiently dissipated as thermal energy, returning the molecule to its ground state without undergoing degradation or initiating harmful photochemical reactions in the host material. longchangchemical.com This cycle can be repeated many times, providing long-term stability against UV-induced damage.

Table 2: Research Findings on Benzophenone Derivatives in Material Science

| Application Area | Compound Class | Key Finding | Reference |

| Photoresists | DNQ-ester of this compound | Used as a photoactive compound (PAC) in positive photoresists for VLSI applications. | iosrjournals.org |

| Photoresists | 2,3,4-Trihydroxybenzophenone | Acts as a dissolution accelerator in exposed novolac resists, improving lithographic contrast. | acs.org |

| Coatings/Plastics | 2-Hydroxybenzophenone Derivatives | Provide photostabilization by absorbing UV radiation and dissipating it as heat via an intramolecular proton transfer mechanism. | longchangchemical.com |

| Polymer Chemistry | Benzophenone Derivatives with Hydroxyl Groups | Serve as precursors for producing block copolymers due to their convertible aromatic hydroxyl groups. | google.com |

Biochemical Interactions and Molecular Activities of 2,4,6 Trihydroxybenzophenone Non Clinical Focus

In Vitro Enzyme Inhibition Studies

2,4,6-Trihydroxybenzophenone has been the subject of various in vitro studies to determine its potential as an enzyme inhibitor. These investigations focus on understanding its interaction with specific enzymes at a molecular level, providing insights into its biochemical capabilities.

Molecular Mechanism of Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme that plays a crucial role in the biosynthesis of melanin. oncotarget.com The inhibition of this enzyme is a primary focus for agents developed for dermatological disorders related to hyperpigmentation. researchgate.net this compound has been identified as an inhibitor of the tyrosinase enzyme.

The molecular mechanism of inhibition by phenolic compounds like this compound is often attributed to their ability to chelate the copper ions within the active site of the enzyme. oncotarget.comnih.gov The hydroxyl groups on the benzophenone (B1666685) structure can form a complex with the copper ions (Cu²⁺), preventing the natural substrate, such as L-tyrosine, from binding and undergoing catalysis. oncotarget.comnih.gov Kinetic studies on structurally similar compounds, such as other polyhydroxy benzophenones, have shown them to be competitive inhibitors. researchgate.net This suggests that this compound likely competes with the substrate for access to the enzyme's active site. The arrangement of the hydroxyl groups on the phenyl ring is critical for this interaction, allowing the molecule to fit into the active site and interact directly with the catalytically important copper ions. oncotarget.com

Interactions with Other Biochemical Targets

Beyond tyrosinase, this compound and its isomers have demonstrated inhibitory activity against other enzymes in in vitro settings. Research indicates that this compound can inhibit the activity of phenylalanine ammonia-lyase (PAL). biosynth.com PAL is a key enzyme in the phenylpropanoid pathway in plants, responsible for converting L-phenylalanine into ammonia (B1221849) and cinnamic acid. The compound has also been shown to inhibit the benzoate (B1203000) degradation pathway in Escherichia coli. biosynth.com

Furthermore, studies on closely related trihydroxybenzophenone isomers have revealed a broader potential for enzyme inhibition within this chemical class. For instance, 2,2',4-trihydroxybenzophenone (B1594374) has been investigated as an inhibitor of elastase, a serine protease involved in inflammatory processes. ifsuldeminas.edu.br This suggests that the core benzophenone structure with hydroxyl substitutions is a versatile scaffold for interacting with various enzymatic targets.

| Compound | Enzyme Target | Observed Effect | Reference |

|---|---|---|---|

| This compound | Tyrosinase | Inhibition | |

| This compound | Phenylalanine Ammonia-Lyase (PAL) | Inhibition | biosynth.com |

| 2,2',4-Trihydroxybenzophenone (Isomer) | Elastase | Inhibition | ifsuldeminas.edu.br |

Antimicrobial Mechanisms at the Cellular and Molecular Level

The antimicrobial properties of this compound have been noted, with research pointing towards specific mechanisms of action at the cellular and molecular level.

Action on Bacterial Cell Wall Integrity

Evidence suggests that the antimicrobial activity of trihydroxybenzophenones is linked to their ability to compromise the bacterial cell wall. researchgate.net Studies on the isomer 2,2′,4-trihydroxybenzophenone have shown that it acts on the bacterial cell wall, leading to a loss of integrity. researchgate.netfrontiersin.org The proposed mechanism involves the disruption of the lipid components of the bacterial cell membrane. frontiersin.org These phenolic compounds can intercalate into the lipid bilayer, altering its fluidity and permeability, which ultimately leads to cell lysis and death. This action appears to be selective, with studies showing disruption of vesicles mimicking bacterial cell membranes but not those mimicking animal cell membranes. frontiersin.org

Activity Against Specific Microbial Strains (In Vitro)

This compound has demonstrated significant inhibitory activities against the in vitro growth of bacteria. biosynth.com While specific minimum inhibitory concentration (MIC) data for this exact compound is not widely published, its derivatives and isomers have been tested extensively. Polyprenylated benzophenones, which use the this compound structure as a core, exhibit antimicrobial activity against strains such as Bacillus subtilis, Candida albicans, and Staphylococcus aureus. scielo.br

A study on the isomer 2,2′,4-trihydroxybenzophenone detailed its antimicrobial activity against several bacterial pathogens relevant to the poultry industry, showing effectiveness against both Gram-positive and Gram-negative bacteria. frontiersin.org This compound was also found to have a synergistic effect when combined with the antibiotic bacitracin against Clostridium perfringens. frontiersin.org

| Microorganism | Strain Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Clostridium perfringens | ATCC 12924 | 31.25 | frontiersin.org |

| Salmonella enteritidis | ATCC 13076 | 62.5 | frontiersin.org |

| Salmonella typhimurium | ATCC 14028 | 62.5 | frontiersin.org |

| Escherichia coli | ATCC 25922 | 125 | frontiersin.org |

| Staphylococcus aureus | ATCC 25923 | 62.5 | frontiersin.org |

Structure-Activity Relationships in Defined Biochemical Systems

The biochemical activities of this compound are intrinsically linked to its molecular structure. It serves as a fundamental skeleton for a wide range of naturally occurring and synthetic compounds. researchgate.netnih.gov

The core benzophenone structure, consisting of two phenyl rings linked by a carbonyl group, provides a rigid scaffold. The biological activity is largely dictated by the number and position of hydroxyl groups and other substitutions on this scaffold.

The Benzophenone Skeleton as a Pharmacophore: this compound is considered a basic benzophenone skeleton (BBS). researchgate.netnih.gov Post-structural modifications, such as the addition of isoprene (B109036) units (prenylation), often lead to derivatives with significantly enhanced biological potency, including improved antimicrobial and cytotoxic activities. scielo.brresearchgate.net This highlights that while the trihydroxy-substituted core possesses inherent activity, it is also an excellent platform for chemical modification to create more potent and specific agents. The study of these derivatives helps to elucidate which structural features are most important for specific biological interactions.

Influence of Hydroxylation Patterns on Biochemical Efficacy

The biochemical efficacy of benzophenones, including the parent compound this compound, is significantly influenced by the number and arrangement of hydroxyl (-OH) groups on their aromatic rings. researchgate.netnih.gov These phenolic moieties are central to the molecule's biological activities, with research primarily focused on the derivatization of these hydroxyl groups. nih.gov

The biosynthesis of this compound itself involves the condensation of benzoyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by benzophenone synthase (BPS). frontiersin.orgresearchgate.net This foundational structure can then undergo further hydroxylation. For instance, the introduction of another hydroxyl group can form 2,3′,4,6-tetrahydroxybenzophenone, a key precursor in the biosynthesis of xanthones in plants. frontiersin.org

Research indicates that the pattern of hydroxylation is a critical structural feature for antioxidant activity. researchgate.net A general trend observed is that a greater number of hydroxyl groups on the phenyl rings results in more potent antioxidant activity. researchgate.net The presence of dihydroxyl groups on the B-ring, in particular, can enhance the stability of the compound. researchgate.net Furthermore, the presence of galloyl residues, which are rich in hydroxyl groups, has been found to confer better inhibitory activities against enzymes like α-glucosidase. researchgate.net The varied biological properties of benzophenone derivatives are largely dependent on the substitution patterns on the aryl rings. nih.gov

| Compound/Feature | Influence on Biochemical Efficacy | Source |

| Increased Number of Hydroxyl Groups | Leads to greater antioxidant activity. | researchgate.net |

| Dihydroxyl Groups on B-Ring | Can enhance molecular stability. | researchgate.net |

| Galloyl Residues & Phenolic Functions | Provide better inhibitory activities against α-glucosidase. | researchgate.net |

| Further Hydroxylation | Can create precursors for other complex molecules, such as xanthones. | frontiersin.org |

Role of Prenylation in Modulating Biological Activities

Prenylation, the attachment of hydrophobic prenyl groups (such as geranyl or farnesyl moieties) to the benzophenone core, is a crucial post-structural modification that significantly modulates biological activities. nih.govmdpi.comnih.gov This process increases the lipophilicity (hydrophobicity) and membrane affinity of the phenolic compounds, often leading to a substantial boost in their biological and pharmacological potency. nih.govmdpi.com The enzymes responsible for this modification are known as aromatic prenyltransferases (aPTs). mdpi.com

This compound serves as a fundamental skeleton for these modifications, leading to a wide array of polyprenylated benzophenones (PPBS) with potent biological activities. nih.govmdpi.comresearchgate.net Research has demonstrated a direct correlation between the degree of prenylation and specific biological effects. For example, the leishmanicidal activity of benzophenone derivatives shows a positive correlation with the number of prenyl groups, which is proportional to the compound's lipophilicity. researchgate.net One such derivative, 3-Geranyl-2,4,6-trihydroxybenzophenone, which is isolated from plants like Leontonyx and Garcinia vieillardii, exhibits significant antileishmanial activity. nih.gov

Furthermore, the presence of prenyl groups has been reported to be a key contributor to the cytotoxic activity of PPBS. researchgate.net The combination of an enol functional group and the lipophilic domain created by unsaturated prenyl chains is considered critical for their activity on tubulin and microtubules. researchgate.net The broad spectrum of activities associated with polyprenylated benzophenones includes cytotoxic, antibacterial, antifungal, antioxidant, antiviral, and anti-inflammatory properties. nih.govmdpi.comresearchgate.net

| Modification/Derivative | Role in Modulating Biological Activity | Source |

| Prenylation (General) | Increases hydrophobicity and membrane affinity, boosting overall biological potency. | nih.govmdpi.com |

| Increased Number of Prenyl Groups | Positively correlates with increased leishmanicidal activity due to higher lipophilicity. | researchgate.net |

| 3-Geranyl-2,4,6-trihydroxybenzophenone | A prenylated derivative exhibiting significant antileishmanial activity. | nih.gov |

| Polyprenylated Benzophenones (PPBS) | The prenyl groups are crucial for their cytotoxic activity. | researchgate.net |

| Unsaturated Prenyl Chains | In combination with an enol group, these are critical for activity on tubulin and microtubules. | researchgate.net |

Chemosystematic and Phylogenetic Significance of 2,4,6 Trihydroxybenzophenone

Distribution Patterns in Plant Genera and Botanical Families (e.g., Clusiaceae, Hypericaceae)

2,4,6-Trihydroxybenzophenone and its derivatives are not ubiquitous in the plant kingdom; their presence is concentrated in a limited number of plant families, making them valuable for chemosystematic studies. researchgate.netencyclopedia.pub The most prominent families known for producing these compounds are the Clusiaceae (Guttiferae) and Hypericaceae. nih.govfrontiersin.org

In these families, this compound acts as the basic benzophenone (B1666685) skeleton (BBS). nih.govresearchgate.net This core structure undergoes subsequent modifications, such as prenylation, hydroxylation, and cyclization, to form a wide variety of complex, biologically active molecules. nih.govresearchgate.net For instance, polyprenylated benzophenone derivatives are widely distributed within the Clusiaceae. ebi.ac.uknih.gov The genus Clusia is a notable example, with over 55 different polyisoprenylated benzophenones identified. scielo.br Similarly, the genus Garcinia (Clusiaceae) is a rich source of these compounds, with derivatives isolated from species like Garcinia mangostana, G. multiflora, and G. subelliptica. encyclopedia.pubebi.ac.ukmdpi.com

The family Hypericaceae, which was once considered a subfamily of Clusiaceae, also features a high prevalence of these compounds. Species within the genus Hypericum, such as H. perforatum, H. androsaemum, and H. calycinum, utilize this compound as a precursor for xanthone (B1684191) biosynthesis. frontiersin.orgnih.gov

Beyond these two major families, derivatives of this compound have been identified in other families, including Gentianaceae, Polygalaceae, and Moraceae, although typically in less structural diversity. researchgate.netencyclopedia.pubnih.gov For example, while the Gentianaceae family also produces xanthones, its biosynthetic pathway sometimes diverges, utilizing a different precursor than the L-phenylalanine-dependent pathway seen in Hypericaceae. frontiersin.orgnih.gov The compound has also been found as a major component in the methanol (B129727) extract of Helichrysum triplinerve (Asteraceae). encyclopedia.pubmdpi.com

Table 1: Distribution of this compound and its Derivatives in Plant Families and Genera This table is interactive. You can sort and filter the data.

| Family | Genus | Notable Derivatives/Significance | References |

| Clusiaceae | Clusia | High diversity of polyisoprenylated benzophenones (simple and bicyclo[3.3.1]nonane-2,4,9-trione types). | scielo.br, |

| Garcinia | Source of prenylated xanthones and benzophenones. | ebi.ac.uk, nih.gov, mdpi.com | |

| Symphonia | Contains benzophenone derivatives like guttiferone A. | researchgate.net | |

| Moronobea | Contains benzophenone derivatives. | researchgate.net | |

| Hypericaceae | Hypericum | Key precursor for xanthone biosynthesis; source of polyprenylated benzoylphloroglucinols. | ebi.ac.uk, nih.gov, frontiersin.org |

| Gentianaceae | Centaurium | Produces xanthones, but often via a different biosynthetic route not starting with this compound. | nih.gov, frontiersin.org |

| Gentiana | Source of maclurin (B1675891) glycosides and other xanthone precursors. | mdpi.com | |

| Asteraceae | Helichrysum | This compound is a major component in extracts. | mdpi.com, encyclopedia.pub |

| Polygalaceae | Polygala | Source of O-glycosides of this compound. | mdpi.com |

| Piperaceae | Piper | Source of O-glycosides of this compound. | mdpi.com |

Role as a Chemotaxonomic Marker for Species Classification and Differentiation

The restricted distribution and structural diversity of this compound derivatives make them powerful chemotaxonomic markers. Chemotaxonomy uses the chemical constituents of plants to classify and understand their relationships. The presence of specific benzophenone skeletons can help delineate taxa at various levels, from family to genus and even species.

Within the genus Clusia, the structural type of polyisoprenylated benzophenones is used to differentiate infrageneric sections. scielo.br For example:

Section Anandrogyne is characterized by a predominance of simple this compound derivatives, typically with two isoprene (B109036) units. scielo.br

Section Chlamydoclusia is dominated by bicyclo[3.3.1]nonane-2,4,9-trione derivatives with four isoprene units. scielo.br

Section Cordylandra shows a mix of both simple this compound derivatives and bicyclo[3.3.1]nonane-2,4,9-trione derivatives. scielo.br

This chemical differentiation provides a basis for classification that complements morphological data. scielo.br The distribution of these compounds across different genera within Clusiaceae also supports their use as chemotaxonomic markers for the family.

Furthermore, specific benzophenone derivatives can act as markers for authenticating plant material. For instance, certain derivatives are used as chemotaxonomic markers in Iris pallida to distinguish different Italian cultivars using HPLC-MS profiling. The unique chemical fingerprint provided by these compounds allows for precise species and cultivar identification.

Evolutionary Perspectives on Benzophenone Biosynthetic Pathways in Plants

The biosynthesis of this compound is catalyzed by the enzyme benzophenone synthase (BPS), a type III polyketide synthase (PKS). nih.govebi.ac.uk BPS facilitates the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to form the C13 skeleton of this compound. ebi.ac.uknih.gov

Phylogenetic studies reveal that BPS shares a close evolutionary relationship with biphenyl (B1667301) synthase (BIS). ebi.ac.uknih.gov Both enzymes use the same starter molecule (benzoyl-CoA) and catalyze the formation of an identical linear tetraketide intermediate. However, they employ different intramolecular cyclization reactions to yield this compound (by BPS) and 3,5-dihydroxybiphenyl (B3428892) (by BIS). ebi.ac.uknih.gov This indicates a relatively recent functional diversification from a common ancestral gene. ebi.ac.uk

On a broader evolutionary scale, the cluster of functionally diverse PKSs, including BPS and BIS, is distinct from the ubiquitously distributed chalcone (B49325) synthases (CHSs). It is believed that these clusters originated from a gene duplication event that occurred before the speciation of angiosperms. nih.gov

The pathways supplying the benzoyl-CoA precursor also show evolutionary divergence among plant families:

In the Hypericaceae (e.g., Hypericum androsaemum), the pathway is L-phenylalanine-dependent, where benzoic acid is derived from L-phenylalanine. frontiersin.orgnih.gov

In the Gentianaceae (e.g., Centaurium erythraea), the pathway is L-phenylalanine-independent, utilizing 3-hydroxybenzoic acid derived directly from the shikimate pathway as the precursor. frontiersin.orgnih.gov

This difference in precursor utilization highlights a significant evolutionary branching in the biosynthesis of these compounds. The BPS enzyme itself shows functional plasticity; a single amino acid substitution in the BPS from Hypericum androsaemum was shown to convert it into a functional phenylpyrone synthase (PPS), demonstrating how small genetic changes can lead to new metabolic capabilities. ebi.ac.uknih.gov This evolutionary adaptability has contributed to the vast structural diversity of benzophenone and xanthone derivatives found in nature.

Future Directions and Emerging Research Opportunities for 2,4,6 Trihydroxybenzophenone

Exploration of Novel Synthetic Strategies and Methodologies

The future of 2,4,6-Trihydroxybenzophenone synthesis is moving towards more efficient, sustainable, and versatile methods, encompassing both chemical and biological routes.

Chemical Synthesis and Derivatization: Traditional chemical synthesis, often employing the Friedel-Crafts acylation, remains a cornerstone for producing the this compound backbone. ukzn.ac.za Future research will likely focus on optimizing these reactions, for instance, by exploring new catalysts and solvent systems to improve yields. A significant area of emerging research is the synthesis of novel derivatives to expand the chemical space and potential applications. Methodologies for creating fluorinated, prenylated, and geranylated analogues of this compound have been developed. ukzn.ac.zaresearch-nexus.net The synthesis of these derivatives often involves electrophilic aromatic substitution and can be tailored to produce monoprenylated, diprenylated, and even tetraprenylated products. ukzn.ac.za

Biosynthesis and Biotransformation: A highly promising and environmentally friendly frontier is the use of engineered microorganisms for biosynthesis. Researchers have successfully established recombinant Escherichia coli and yeast strains capable of producing this compound. mdpi.compvz-sphere.deresearchgate.net These systems typically rely on the co-expression of key enzymes, such as benzoate-CoA ligase (BadA) and benzophenone (B1666685) synthase (BPS), to convert precursors like sodium benzoate (B1203000) into the target compound. mdpi.comresearchgate.netnih.gov

Future work in this area aims to improve production yields, which are currently quite low. nih.gov Strategies to achieve this include enhancing the intracellular pool of the precursor malonyl-CoA by inserting acetyl-CoA carboxylase genes and inhibiting competing endogenous enzymes that degrade intermediates like benzoyl-CoA. nih.gov The use of different host organisms, such as the solvent-tolerant Pseudomonas taiwanensis, is also being explored to circumvent product instability and increase yields through in situ extraction. researchgate.net The elucidation of the crystal structure of enzymes like benzophenone synthase provides a roadmap for future site-directed mutagenesis efforts to create novel polyketides. nih.gov

Table 1: Comparison of Synthetic Strategies for this compound

| Strategy | Method | Key Enzymes/Reagents | Future Research Focus |

|---|---|---|---|

| Chemical Synthesis | Friedel-Crafts Acylation | Resorcinol (B1680541), 4-hydroxybenzoyl chloride, ZnCl₂ | Yield optimization via novel catalysts and solvents |

| Derivatization | Electrophilic Aromatic Substitution | Prenyl bromide, K₂CO₃ | Synthesis of novel fluorinated and prenylated analogues |